4-Bromo-1,2-(methylenedioxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-1,2-(methylenedioxy)benzene and its derivatives has been explored through various chemical reactions and methodologies. Notably, a derivative of this compound, involving a phenylsulfinyl substituent, was synthesized, exhibiting a crystal structure stabilized by intermolecular C—H⋯O hydrogen bonds and π–π interactions (Choi et al., 2009). Another research highlighted the total synthesis of a naturally occurring derivative, starting from a related precursor, demonstrating the potential for bioactive compound synthesis (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-Bromo-1,2-(methylenedioxy)benzene derivatives has been extensively analyzed, revealing that the bromophenyl ring is slightly rotated out of the plane of the methylenedioxybenzofuran fragment, contributing to the stabilization of the crystal structure through weak intermolecular forces (Choi et al., 2009).
Chemical Reactions and Properties
4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, contributing to its diverse chemical properties. For instance, the synthesis and fluorescence properties of a related compound were studied, highlighting its potential in applications requiring photoluminescence (Zuo-qi, 2015). Additionally, reactions involving bromo- and bromomethyl-substituted benzenes were analyzed, showing a range of interactions influencing the packing and structure of the compounds (Jones et al., 2012).
Physical Properties Analysis
The physical properties of 4-Bromo-1,2-(methylenedioxy)benzene derivatives, including their crystal structures and intermolecular interactions, have been determined through X-ray crystallography and other analytical techniques. These studies reveal how substitutions on the benzene ring affect the overall properties and stability of the compounds (Choi et al., 2009).
Chemical Properties Analysis
The chemical properties of 4-Bromo-1,2-(methylenedioxy)benzene and its derivatives have been explored through various synthesis methods and reaction mechanisms. These studies highlight the versatility of these compounds in synthesizing bioactive molecules and exploring new chemical spaces (Akbaba et al., 2010).
Scientific Research Applications
Antibacterial and Antifungal Properties
4-Bromo-1,2-(methylenedioxy)benzene and its derivatives have shown potential as antibacterial and antifungal agents. For example, a study identified bromophenols, including 4,4'-methylenebis [5,6-dibromo-1,2-benzenediol], as active against several bacterial strains (Xu et al., 2003). Another research highlighted the synthesis of (prop-2-ynyloxy) benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, exhibiting strong antibacterial and antiurease activities (Batool et al., 2014).
Carbonic Anhydrase Inhibition
Certain bromophenols, such as 4-bromo-1,2-(methylenedioxy)benzene, have been investigated for their inhibitory properties on carbonic anhydrase, a key enzyme in physiological processes. These compounds could potentially be used for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Applications in Organic Synthesis
This compound has been utilized in various organic synthesis processes. For instance, it's an intermediate in the synthesis of drugs like L-DOPA, and its derivatives have been used in the synthesis of floral fragrances (Alvarez et al., 2007). Another study demonstrated its role in the total synthesis of a biologically active natural product (Akbaba et al., 2010).
Antioxidant Activity
Bromophenols derived from marine algae, including structures similar to 4-bromo-1,2-(methylenedioxy)benzene, exhibited significant antioxidant activity. This opens up possibilities for their use in health and disease prevention (Olsen et al., 2013).
Protein Tyrosine Phosphatase Inhibition
Research has shown that certain bromophenol derivatives act as moderate inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in several diseases. This highlights the potential therapeutic applications of these compounds (Guo et al., 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYMIDCHINJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180953 | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-(methylenedioxy)benzene | |
CAS RN |
2635-13-4 | |
Record name | 5-Bromo-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2635-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromobenzo-1,3-dioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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